VA5

説明

特性

IUPAC Name |

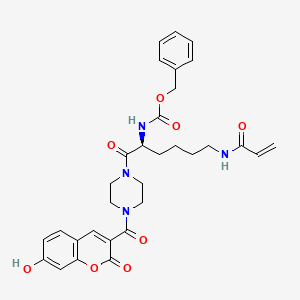

benzyl N-[(2S)-1-[4-(7-hydroxy-2-oxochromene-3-carbonyl)piperazin-1-yl]-1-oxo-6-(prop-2-enoylamino)hexan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H34N4O8/c1-2-27(37)32-13-7-6-10-25(33-31(41)42-20-21-8-4-3-5-9-21)29(39)35-16-14-34(15-17-35)28(38)24-18-22-11-12-23(36)19-26(22)43-30(24)40/h2-5,8-9,11-12,18-19,25,36H,1,6-7,10,13-17,20H2,(H,32,37)(H,33,41)/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWRKONWQKZWDTC-VWLOTQADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NCCCCC(C(=O)N1CCN(CC1)C(=O)C2=CC3=C(C=C(C=C3)O)OC2=O)NC(=O)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC(=O)NCCCC[C@@H](C(=O)N1CCN(CC1)C(=O)C2=CC3=C(C=C(C=C3)O)OC2=O)NC(=O)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H34N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

590.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Bacteriophage VA5: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Bacteriophage VA5 is a lytic phage that specifically targets Vibrio alginolyticus, a significant pathogen in aquaculture that can also cause infections in humans. Isolated from seafood aquaculture water, this compound presents a promising candidate for phage therapy applications aimed at controlling V. alginolyticus infections. This technical guide provides an in-depth overview of bacteriophage this compound, including its biological characteristics, genomic features, and detailed experimental protocols for its study and application.

Core Characteristics

Bacteriophage this compound possesses a long tail morphology and a circular double-stranded DNA genome of 35,866 base pairs with a G+C content of 46%.[1]

Quantitative Data Summary

The key quantitative characteristics of bacteriophage this compound are summarized in the tables below for easy reference and comparison.

| Genomic Characteristics | Value | Reference |

| Genome Size | 35,866 bp | [1] |

| DNA Type | Circular dsDNA | [1] |

| G+C Content | 46% | [1] |

| Replication Cycle Parameters | Value | Reference |

| Optimal Multiplicity of Infection (MOI) | 1 | [1] |

| Incubation Period | 20 minutes | [1] |

| Outbreak Period (Lysis Time) | 30 minutes | [1] |

| Cleavage Amount (Burst Size) | 92.26 PFU/cell | [1] |

| Physicochemical Stability | Conditions | Activity | Reference |

| Temperature | -20°C to 70°C | Good activity | [1] |

| pH | 2-10 | Good activity | [1] |

Host Range

Bacteriophage this compound exhibits a relatively broad host range within the Vibrio genus and beyond, showing lytic activity against 11 different bacterial strains. Its lytic activity is particularly strong against Vibrio parahaemolyticus and Pseudomonas fluorescens. However, it does not show lytic activity against Pseudomonas aeruginosa and Bacillus carbonmaggots.[1]

Genomic and Proteomic Features (Representative Data)

While detailed genomic annotation and proteomic analysis for bacteriophage this compound are not yet publicly available, data from other lytic Vibrio alginolyticus phages can provide valuable insights into its potential genetic makeup and protein composition. For instance, the Vibrio alginolyticus phage Vp670, with a genome size of 43,121 bp, has 49 predicted Open Reading Frames (ORFs).[2] Of these, 24 ORFs share similarities with functionally characterized genes, while 25 are hypothetical proteins.[2] The genome of another Vibrio alginolyticus phage, PVA8, is larger at 246,348 bp and contains 388 putative ORFs, with 92 assigned functions.[3]

Proteomic analysis of Vibrio phages, typically performed using mass spectrometry, reveals the composition of the virion.[4][5] These studies generally identify structural proteins such as the major capsid protein, tail sheath protein, tail fiber proteins, and baseplate proteins, as well as enzymes like endolysin, which are crucial for host cell lysis.[5]

Host Interaction and Signaling

The infection process of bacteriophage this compound, like other tailed phages infecting Gram-negative bacteria, can be conceptualized as a multi-step process.

Adsorption and DNA Injection Pathway

The initial and most critical step in the bacteriophage life cycle is the adsorption to the host cell surface, which is mediated by specific receptor recognition. For many Vibrio phages, this involves the interaction of tail fibers with receptors on the bacterial outer membrane, such as lipopolysaccharides (LPS) or outer membrane proteins.[6] Following initial reversible binding, an irreversible attachment triggers a conformational change in the phage tail, leading to the injection of the phage's genetic material into the host cytoplasm.[7]

Experimental Protocols

This section provides detailed methodologies for the key experiments used in the characterization of bacteriophage this compound.

Bacteriophage Isolation and Purification (Double-Layer Agar Assay)

This method is fundamental for isolating and enumerating bacteriophages.

Materials:

-

Environmental water sample (e.g., aquaculture water)

-

Host bacterial culture (Vibrio alginolyticus)

-

Luria-Bertani (LB) broth and agar

-

Soft agar (LB with lower agar concentration, e.g., 0.7%)

-

Sterile centrifuge tubes, petri dishes, and pipettes

-

0.22 µm syringe filters

Procedure:

-

Sample Preparation: Centrifuge the water sample to pellet debris. Filter the supernatant through a 0.22 µm filter to remove bacteria.

-

Enrichment: Add the filtered supernatant to a flask containing LB broth and a log-phase culture of V. alginolyticus. Incubate overnight to allow for phage amplification.

-

Plaque Assay: a. Prepare serial dilutions of the enriched culture. b. Mix a small volume of each dilution with a log-phase culture of V. alginolyticus. c. Add this mixture to molten soft agar and pour it over a pre-poured LB agar plate. d. Incubate the plates overnight.

-

Plaque Purification: Pick a single, well-isolated plaque with a sterile pipette tip and transfer it to a tube of LB broth containing V. alginolyticus. Repeat the plaque assay to ensure a pure phage stock.

References

- 1. static.igem.org [static.igem.org]

- 2. Complete genomic sequence of the Vibrio alginolyticus bacteriophage Vp670 and characterization of the lysis-related genes, cwlQ and holA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Characterization of vB_ValM_PVA8, a broad-host-range bacteriophage infecting Vibrio alginolyticus and Vibrio parahaemolyticus [frontiersin.org]

- 4. Phage proteomics: applications of mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural analysis and proteomics studies on the Myoviridae vibriophage M4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Understanding and Exploiting Phage–Host Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure of a Bacterial Virus DNA-Injection Protein Complex Reveals a Decameric Assembly with a Constricted Molecular Channel - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Discovery and Origin of Bacteriophage VA5

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bacteriophage VA5, a lytic phage targeting the pathogenic bacterium Vibrio alginolyticus, represents a promising candidate for phage therapy applications in aquaculture. This document provides a comprehensive technical overview of the discovery, origin, and fundamental biological characteristics of bacteriophage this compound. Detailed experimental protocols for its isolation, characterization, and genomic analysis are presented to facilitate further research and development. All quantitative data has been summarized into structured tables for comparative analysis, and key experimental workflows are visualized using Graphviz diagrams.

Discovery and Origin

Bacteriophage this compound was first isolated from environmental water samples collected from seafood aquaculture facilities and surrounding sewage.[1][2] The targeted host for isolation was Vibrio alginolyticus, a significant pathogen in marine aquaculture responsible for vibriosis in various aquatic species.[3][4] The presence of this compound in these environments suggests its natural role in controlling V. alginolyticus populations.

Table 1: Origin and Host Specificity of Bacteriophage this compound

| Parameter | Description |

| Isolation Source | Seafood aquaculture water and environmental sewage[1][2] |

| Host Organism | Vibrio alginolyticus[1][3] |

| Host Range | Lytic activity against 11 pathogenic bacterial strains has been observed.[3] |

Biological and Genomic Characteristics

Bacteriophage this compound exhibits characteristics of a lytic phage, efficiently killing its host. It has a distinct morphology and a circular double-stranded DNA genome.[1][2]

Morphology

Transmission electron microscopy has revealed that bacteriophage this compound possesses a head and a long tail, characteristic of the Siphoviridae family.[2]

Genomic Features

Whole-genome sequencing of bacteriophage this compound has provided key insights into its genetic makeup.

Table 2: Genomic Characteristics of Bacteriophage this compound

| Parameter | Value |

| Genome Type | Circular dsDNA[1][2] |

| Genome Size | 35,866 bp[1][2] |

| G+C Content | 46%[1][2] |

Lytic Cycle and Stability

The lytic cycle of bacteriophage this compound has been characterized through one-step growth curve analysis. The phage also demonstrates notable stability across a range of temperatures and pH levels.

Table 3: Lytic Cycle and Stability Parameters of Bacteriophage this compound

| Parameter | Value |

| Optimal Multiplicity of Infection (MOI) | 1[1][2] |

| Latent Period | 20 minutes[1][2] |

| Outbreak Period | 30 minutes[1][2] |

| Burst Size | 92.26 PFU/cell[1][2] |

| Temperature Stability | Good activity from -20°C to 70°C[1][2] |

| pH Stability | Good activity from pH 2 to 10[1][2] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the isolation and characterization of bacteriophage this compound.

Bacteriophage Isolation and Titration (Double-Layer Agar Assay)

The double-layer agar (DLA) assay is a fundamental technique for isolating and quantifying bacteriophages.

Protocol:

-

Preparation of Host Culture: Inoculate a single colony of Vibrio alginolyticus into a suitable broth medium (e.g., Luria-Bertani broth supplemented with NaCl to mimic marine salinity) and incubate with shaking until it reaches the logarithmic growth phase.

-

Sample Preparation: Centrifuge the environmental water sample to pellet debris. Filter the supernatant through a 0.22 µm syringe filter to remove bacteria.

-

Serial Dilutions: Prepare a series of 10-fold dilutions of the filtered environmental sample in a suitable buffer (e.g., SM buffer).

-

Phage-Host Incubation: In a sterile tube, mix 100 µL of the logarithmic phase V. alginolyticus culture with 100 µL of each phage dilution. Incubate for 15-20 minutes at room temperature to allow for phage adsorption to the host cells.

-

Plating: To the phage-host mixture, add 3-4 mL of molten soft agar (e.g., LB broth with 0.7% agar) kept at 45-50°C. Gently vortex and immediately pour the mixture onto a pre-warmed solid agar plate (e.g., LB agar with 1.5% agar).

-

Incubation: Allow the soft agar to solidify, then invert the plates and incubate at the optimal growth temperature for V. alginolyticus overnight.

-

Plaque Observation and Titration: Observe the plates for the formation of clear zones (plaques) in the bacterial lawn. Count the number of plaques on a plate with a countable number (typically 30-300 plaques). Calculate the phage titer in plaque-forming units per milliliter (PFU/mL) using the following formula: Titer (PFU/mL) = (Number of plaques) / (Dilution factor × Volume of diluted phage plated in mL)

One-Step Growth Curve

This experiment determines the latent period and burst size of a bacteriophage.

Protocol:

-

Infection: Mix a logarithmic phase culture of Vibrio alginolyticus with bacteriophage this compound at its optimal multiplicity of infection (MOI=1). Allow for phage adsorption for a short period (e.g., 10-15 minutes).

-

Removal of Unadsorbed Phages: Centrifuge the mixture to pellet the infected bacteria. Discard the supernatant containing unadsorbed phages.

-

Resuspension: Resuspend the bacterial pellet in fresh, pre-warmed growth medium. This is time zero (t=0).

-

Sampling: At regular time intervals (e.g., every 5-10 minutes) for a duration of 60-90 minutes, take an aliquot of the culture.

-

Titration: Immediately perform serial dilutions of each aliquot and plate using the double-layer agar assay to determine the phage titer (PFU/mL).

-

Data Analysis: Plot the phage titer against time. The latent period is the time before the first significant increase in phage titer. The burst size is calculated by dividing the final phage titer at the plateau by the initial number of infected bacterial cells.

pH and Thermal Stability

These assays determine the environmental tolerance of the bacteriophage.

Protocol for pH Stability:

-

Preparation: Prepare a series of buffers or broth media adjusted to a range of pH values (e.g., pH 2 to 10).

-

Incubation: Add a known concentration of bacteriophage this compound to each pH-adjusted medium and incubate for a specific duration (e.g., 1-2 hours) at a constant temperature.

-

Titration: After incubation, perform serial dilutions and determine the remaining phage titer for each pH value using the double-layer agar assay.

-

Analysis: Compare the final titers to the initial titer to determine the percentage of survival at each pH.

Protocol for Thermal Stability:

-

Preparation: Prepare aliquots of a known concentration of bacteriophage this compound in a suitable buffer.

-

Incubation: Incubate the aliquots at a range of temperatures (e.g., -20°C, 4°C, 37°C, 50°C, 70°C) for a defined period (e.g., 1 hour).

-

Titration: After incubation, determine the phage titer for each temperature using the double-layer agar assay.

-

Analysis: Compare the final titers to the initial titer to determine the percentage of survival at each temperature.

Transmission Electron Microscopy (TEM)

TEM is used to visualize the morphology of the bacteriophage.

Protocol:

-

Phage Purification and Concentration: Prepare a high-titer phage lysate and purify it, often using centrifugation and filtration steps to remove bacterial debris.

-

Sample Preparation: Place a drop of the purified phage suspension onto a carbon-coated copper grid. Allow the phages to adsorb for a few minutes.

-

Negative Staining: Wick away the excess liquid and apply a drop of a negative stain (e.g., 2% uranyl acetate or phosphotungstic acid).

-

Drying: Remove the excess stain and allow the grid to air dry completely.

-

Imaging: Observe the grid under a transmission electron microscope to visualize the phage particles.

Genomic DNA Extraction and Sequencing

This process is essential for understanding the genetic makeup of the bacteriophage.

Protocol:

-

High Titer Lysate Preparation: Prepare a large volume of high-titer phage lysate.

-

Nuclease Treatment: Treat the lysate with DNase and RNase to degrade any contaminating host nucleic acids.

-

Phage Precipitation: Precipitate the phage particles, often using polyethylene glycol (PEG).

-

Protein Digestion: Resuspend the phage pellet and treat with proteinase K and SDS to disrupt the phage capsids and release the genomic DNA.

-

DNA Purification: Purify the DNA using methods such as phenol-chloroform extraction followed by ethanol precipitation, or by using a commercial DNA extraction kit.

-

Sequencing: Subject the purified DNA to whole-genome sequencing using a next-generation sequencing platform.

-

Bioinformatic Analysis: Assemble the genome sequence and perform bioinformatic analysis to identify open reading frames, predict gene functions, and compare the genome to other known phages.

Conclusion

Bacteriophage this compound, isolated from aquaculture environments, demonstrates significant potential as a biocontrol agent against Vibrio alginolyticus. Its lytic efficacy, broad host range among pathogenic bacteria, and stability under various environmental conditions make it a strong candidate for further development in phage therapy. The detailed protocols provided in this guide are intended to serve as a valuable resource for researchers and professionals in the field, enabling the replication and expansion of studies on this and other promising bacteriophages.

References

An In-Depth Technical Guide to the Genome Sequencing and Annotation of Bacteriophage VA5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the genomic characteristics and annotation of bacteriophage VA5, a lytic phage with significant potential for controlling the pathogenic bacterium Vibrio alginolyticus. The guide details the experimental protocols for the isolation, sequencing, and bioinformatic analysis of the this compound genome, presenting key data in a structured format for clarity and comparative analysis.

Introduction to Bacteriophage this compound

Bacteriophage this compound is a virus that infects and replicates within the bacterium Vibrio alginolyticus, a significant pathogen in aquaculture that can cause substantial economic losses.[1] Isolated from seafood aquaculture water, this compound has been identified as a potent lytic phage, making it a promising candidate for phage therapy and biocontrol applications in aquaculture.[1][2] Morphological analysis by transmission electron microscopy has shown that bacteriophage this compound possesses a long tail, and it has been classified within the Longtaviridae family.[1]

Genomic and Biological Characteristics

The genomic and biological features of bacteriophage this compound are summarized in the tables below, providing a clear overview of its key quantitative data.

Table 1: Genomic Features of Bacteriophage this compound

| Feature | Value | Reference |

| Genome Size | 35,866 bp | [1] |

| Genetic Material | Circular dsDNA | [1] |

| GC Content | 46% | [1] |

| Predicted ORFs | 524 | |

| Protein Coding Genes | 91 | |

| Genes with Unknown Function | 10 | |

| tRNA Genes | 1 | [1] |

| GenBank Accession Number | OR754009 | [1] |

Table 2: Biological Properties of Bacteriophage this compound

| Property | Value/Observation | Reference |

| Host Bacterium | Vibrio alginolyticus | [1] |

| Lytic Activity | Strong against Vibrio parahaemolyticus and Pseudomonas fluorescens | |

| Optimal MOI | 1 | [1] |

| Latency Period | 20 min | [1] |

| Outbreak Period | 30 min | [1] |

| Burst Size | 92.26 PFU/cell | [1] |

| Temperature Stability | Good activity between -20 °C and 70 °C | [1] |

| pH Stability | Good activity between pH 2 and 10 | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the isolation, characterization, and genomic analysis of bacteriophage this compound.

Phage Isolation and Purification

Bacteriophage this compound was isolated from seafood aquaculture water and aquaculture environmental sewage using the double-layer agar plate method with Vibrio alginolyticus as the host bacterium.[1]

Protocol for Double-Layer Agar Plaque Assay:

-

Preparation of Bacterial Culture: Inoculate the host bacterium (Vibrio alginolyticus) into an appropriate broth medium and incubate until it reaches the logarithmic growth phase.[3]

-

Serial Dilution of Phage Sample: Prepare ten-fold serial dilutions of the water sample containing the phage.[4]

-

Infection and Plating:

-

Incubation: Allow the soft agar to solidify and then incubate the plates at the optimal temperature for the host bacterium.[3]

-

Plaque Observation and Purification: Observe the plates for the formation of clear zones (plaques), which indicate bacterial lysis by the phage.[7] To purify the phage, pick a single, well-isolated plaque with a sterile pipette tip and transfer it into a tube containing buffer.[3][6] Repeat the plaque assay with the picked plaque suspension at least three to five times to ensure a pure phage isolate.[3]

Phage DNA Extraction

High-quality genomic DNA is essential for whole-genome sequencing. The following protocol is a general method for extracting phage DNA.

Protocol for Phage Genomic DNA Extraction:

-

Phage Lysate Preparation: Prepare a high-titer phage lysate (at least 10⁸ PFU/mL) by infecting a liquid culture of the host bacterium and allowing it to lyse completely.[8]

-

Removal of Host Nucleic Acids:

-

Phage Particle Precipitation (Optional but Recommended for Higher Yield):

-

Phage Lysis and DNA Purification:

-

Resuspend the phage pellet in a suitable buffer.[11]

-

Add Proteinase K and a lysis buffer to disrupt the phage capsids and release the genomic DNA.[8][9]

-

Purify the DNA using a commercial kit (e.g., Qiagen DNeasy Kit or Norgen Phage DNA Isolation Kit) or by phenol-chloroform extraction followed by ethanol precipitation.[9][10][11]

-

-

DNA Quality and Quantity Assessment: Assess the integrity of the extracted DNA by agarose gel electrophoresis and determine its concentration using a fluorometer or spectrophotometer.[10]

Genome Sequencing

The genome of bacteriophage this compound was sequenced using whole-genome sequencing.[1] Illumina sequencing is a common high-throughput method for phage genomes.

Protocol for Illumina Sequencing:

-

Library Preparation:

-

Sequencing: The prepared library is loaded onto an Illumina sequencer (e.g., MiSeq), which generates short reads of the phage genome.[10][13] A sequencing coverage of at least 30x is generally sufficient for the accurate assembly of most phage genomes.[11]

-

Data Quality Control: The raw sequencing reads are assessed for quality using tools like FastQC. Low-quality reads and adapter sequences are trimmed.[10]

Genome Annotation

The annotation process involves identifying the locations of genes and other functional elements within the genome and assigning putative functions to them.

Structural Annotation

This step involves the identification of open reading frames (ORFs), tRNA genes, and other genetic elements.

-

ORF Prediction: Tools such as Glimmer, GeneMarkS, and Prodigal are commonly used to predict ORFs in phage genomes.[14] For bacteriophage this compound, a total of 524 ORFs were predicted.

-

tRNA Gene Identification: Programs like ARAGORN and tRNAscan-SE can be used to identify transfer RNA genes.[14] One tRNA gene was identified in the this compound genome.[1]

Functional Annotation

Functional annotation assigns biological functions to the predicted genes. This is typically done by comparing the predicted protein sequences to various databases.

-

Homology-Based Annotation: The predicted protein sequences are compared against databases like NCBI's non-redundant protein database (nr) using BLASTp. For this compound, this process identified 91 protein-coding genes, with 10 having no known function.

-

Database Searching: Further functional insights can be gained by searching against specialized databases such as the Prokaryotic Virus Remote Homologous Groups (PHROGs) database.

-

Key Functional Gene Categories:

-

Replication and Regulation: Genes involved in DNA replication, transcription, and regulation of the lytic cycle.

-

Structural Proteins: Genes encoding the proteins that make up the phage capsid and tail.

-

Lysis Proteins: Genes for enzymes like endolysins and holins that are responsible for breaking down the host cell wall to release new phage particles.[15][16]

-

Visualizations

The following diagrams illustrate the key workflows in bacteriophage this compound genome sequencing and annotation.

Caption: Experimental workflow for bacteriophage this compound genome sequencing and annotation.

Caption: Bioinformatics pipeline for bacteriophage genome annotation.

Conclusion

The comprehensive genomic and biological characterization of bacteriophage this compound underscores its potential as a biocontrol agent against Vibrio alginolyticus. This technical guide provides researchers and drug development professionals with the foundational data and detailed methodologies necessary to further investigate and harness the therapeutic capabilities of this promising phage. The provided workflows and protocols offer a roadmap for the discovery and characterization of novel bacteriophages for various applications.

References

- 1. Isolation and Characterization of Bacteriophage this compound against Vibrio alginolyticus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isolation and Characterization of a Novel Phage against Vibrio alginolyticus Belonging to a New Genus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. Protocol for Genomic DNA Extraction and Sequencing Library Preparation from Phage Stock [protocols.io]

- 7. researchgate.net [researchgate.net]

- 8. Extracting phage genomic DNA | Community Phages [phages.hms.harvard.edu]

- 9. A Rapid Bacteriophage DNA Extraction Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2.6. Phage DNA Extraction and Sequencing [bio-protocol.org]

- 11. Assessing Illumina technology for the high-throughput sequencing of bacteriophage genomes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Harms Lab | Preparation of Phage Illumina Sequencing Library [harmslab.uoregon.edu]

- 13. mdpi.com [mdpi.com]

- 14. youtube.com [youtube.com]

- 15. news-medical.net [news-medical.net]

- 16. Bacteriophage: Structure, Replication, Uses • Microbe Online [microbeonline.com]

Host Range of Bacteriophage vA5: A Technical Guide

This technical guide provides a comprehensive overview of the host range of bacteriophage vA5, a lytic phage with demonstrated activity against Vibrio alginolyticus. The information presented herein is intended for researchers, scientists, and drug development professionals working in the fields of microbiology, phage therapy, and aquaculture.

Quantitative Host Range Analysis

The lytic spectrum of bacteriophage this compound has been determined against a panel of pathogenic bacteria. The results, summarized from the study by Li et al. (2023), indicate that this compound possesses a relatively broad host range, with particularly strong lytic activity against several Vibrio species and Pseudomonas fluorescens.[1][2]

Table 1: Lytic Spectrum of Bacteriophage this compound on Various Bacterial Strains [1][2]

| Bacterial Strain | Lytic Activity |

| Vibrio alginolyticus | +++ |

| Vibrio parahaemolyticus | +++ |

| Vibrio harveyi | ++ |

| Vibrio scophthalmi | ++ |

| Vibrio anguillarum | ++ |

| Vibrio campbellii | ++ |

| Vibrio rotiferianus | ++ |

| Vibrio splendidus | ++ |

| Pseudomonas fluorescens | +++ |

| Pseudomonas plecoglossicida | ++ |

| Aeromonas hydrophila | + |

| Pseudomonas aeruginosa | - |

| Bacillus carboniphilus | - |

Legend:

-

+++ : Strong lytic activity (clear lysis zone)

-

++ : Moderate lytic activity (turbid or semi-clear lysis zone)

-

+ : Weak lytic activity (faint lysis zone)

-

- : No lytic activity

Experimental Protocols

The determination of a bacteriophage's host range is a critical step in its characterization. Standard methodologies, such as the spot test and the efficiency of plating (EOP) assay, are employed to assess both the qualitative and quantitative lytic capabilities of a phage against various bacterial strains.

Spot Test Assay for Qualitative Host Range Determination

The spot test is a rapid and efficient method to screen for phage susceptibility across a wide range of bacterial strains.[3][4][5]

Protocol:

-

Bacterial Lawn Preparation:

-

Inoculate a single colony of the target bacterium into 5 mL of appropriate liquid broth (e.g., Luria-Bertani broth).

-

Incubate overnight at the optimal growth temperature with shaking to obtain a fresh culture in the logarithmic phase.

-

Mix 200 µL of the overnight bacterial culture with 3-4 mL of molten soft-top agar (0.7% agar) maintained at approximately 50°C.

-

Immediately pour the mixture onto a pre-warmed solid agar plate, ensuring even distribution to form a bacterial lawn.

-

Allow the top agar to solidify at room temperature for about 15-20 minutes.[6]

-

-

Phage Spotting:

-

Prepare serial dilutions of the phage lysate (e.g., 10⁻¹, 10⁻³, 10⁻⁵, etc.).

-

Carefully spot 5-10 µL of each phage dilution onto the surface of the bacterial lawn.

-

As a negative control, spot an equivalent volume of phage buffer onto the lawn.

-

Allow the spots to dry completely by leaving the plates undisturbed at room temperature.

-

-

Incubation and Observation:

-

Invert the plates and incubate them overnight at the optimal temperature for the host bacterium.

-

Observe the plates for the formation of lysis zones (plaques) at the locations where the phage dilutions were spotted. The clarity of the lysis zone indicates the efficiency of lysis.[4]

-

Efficiency of Plating (EOP) Assay for Quantitative Host Range Analysis

The EOP assay is used to quantify the lytic efficiency of a phage on different bacterial strains relative to its lytic activity on a reference or propagating host.[7]

Protocol:

-

Preparation of Bacterial Cultures and Phage Dilutions:

-

Prepare fresh overnight cultures of the test bacterial strains and the reference host strain.

-

Perform serial dilutions of the phage lysate to obtain a countable number of plaques (typically aiming for 30-300 plaques per plate).

-

-

Plaque Assay:

-

Mix 100 µL of a specific phage dilution with 200 µL of the target bacterial culture.

-

Incubate the mixture for 10-15 minutes at room temperature to allow for phage adsorption.

-

Add 3-4 mL of molten soft-top agar to the mixture and pour it onto a solid agar plate.

-

Swirl the plate gently to ensure an even overlay.

-

Allow the top agar to solidify and then incubate the plates overnight.

-

-

Calculation of EOP:

-

Count the number of plaque-forming units (PFU) on the plates for each bacterial strain.

-

Calculate the phage titer (PFU/mL) for each strain using the formula: Titer = (Number of plaques) / (Volume of phage plated in mL × Dilution factor).

-

The EOP is calculated as the ratio of the phage titer on a test strain to the phage titer on the reference host strain: EOP = (Titer on test strain) / (Titer on reference strain).[7]

-

Visualized Workflows

The following diagrams illustrate the experimental workflows for determining the host range of bacteriophage this compound.

Caption: Workflow for the Spot Test Assay.

Caption: Workflow for the Efficiency of Plating (EOP) Assay.

Caption: Logical Relationship of Lysis Zone Appearance.

References

- 1. researchgate.net [researchgate.net]

- 2. Isolation and Characterization of Bacteriophage this compound against Vibrio alginolyticus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lifeandbiology.com [lifeandbiology.com]

- 4. phagesdb.org [phagesdb.org]

- 5. Isolation of Phages for Phage Therapy: A Comparison of Spot Tests and Efficiency of Plating Analyses for Determination of Host Range and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Spot assay [protocols.io]

- 7. researchgate.net [researchgate.net]

The Natural Habitat of Vibrio Phage VA5: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural habitat of Vibrio phage VA5, a bacteriophage with demonstrated lytic activity against the pathogenic bacterium Vibrio alginolyticus. Understanding the ecological niche of this phage is crucial for its potential application as a biocontrol agent in aquaculture and for broader research in phage therapy. This document synthesizes available data on its isolation, environmental parameters, and the methodologies used for its characterization.

Natural Habitat and Ecological Niche

Vibrio phage this compound was first isolated from aquatic environments associated with aquaculture. The primary sources identified are seafood aquaculture water and aquaculture environmental sewage [1][2]. These environments are characterized by a high density of host bacteria, Vibrio alginolyticus, a common opportunistic pathogen in marine aquaculture that can cause significant economic losses.

The natural habitat of Vibrio phage this compound is intrinsically linked to the presence of its host. Vibrio alginolyticus thrives in warm, saline waters, and its populations can be particularly dense in the nutrient-rich conditions of aquaculture ponds[3][4][5]. The phage's survival and propagation are therefore dependent on the prevalence of its host in these specific aquatic ecosystems.

Physicochemical Parameters of the Natural Habitat

While the specific physicochemical parameters at the exact time and location of Vibrio phage this compound isolation have not been published, we can infer the likely conditions based on studies of shrimp aquaculture environments in the region of the original study (China) and the known tolerances of the phage and its host.

| Parameter | Inferred Range in Natural Habitat | Vibrio phage this compound Tolerance Range | Host (V. alginolyticus) Optimal Range |

| Temperature | 24°C - 36°C[5][6] | -20°C to 70°C[1] | 30°C - 37°C[3][4][5] |

| Salinity | 1.0% - 4.0% NaCl (10-40 ppt)[5][6] | Not specified | 2.0% - 4.0% NaCl (20-40 ppt)[5][6] |

| pH | 7.0 - 9.0[3][4][7] | 2.0 - 10.0[1] | 8.0 - 10.0[3][4] |

This table summarizes inferred and known environmental parameters. The "Inferred Range in Natural Habitat" is based on general data for shrimp aquaculture ponds in China.

Experimental Protocols

The following sections detail the key experimental methodologies for the isolation and characterization of Vibrio phage this compound.

Phage Isolation from Environmental Samples

Vibrio phage this compound was isolated using the double-layer agar plate method , a standard technique for enumerating and isolating bacteriophages.

Materials:

-

Water/sewage samples from aquaculture environments

-

Host bacteria: Vibrio alginolyticus (logarithmic growth phase)

-

Luria-Bertani (LB) broth and agar (supplemented with appropriate NaCl concentration for V. alginolyticus)

-

Soft top agar (LB with a lower percentage of agar, e.g., 0.7%)

-

Sterile centrifuge tubes

-

Syringe filters (0.22 µm)

-

Petri dishes

-

Incubator

Protocol:

-

Sample Preparation:

-

Collect water or sewage samples from the target environment.

-

Centrifuge the samples to pellet solid debris.

-

Filter the supernatant through a 0.22 µm syringe filter to remove bacteria and other microorganisms. The resulting filtrate contains the phage particles.

-

-

Phage Enrichment (Optional but Recommended):

-

Inoculate a flask of sterile LB broth with the host bacterium, Vibrio alginolyticus.

-

Add a volume of the filtered environmental sample to the bacterial culture.

-

Incubate the mixture to allow for the amplification of phages that can infect the host.

-

-

Double-Layer Agar Plating:

-

Prepare a series of dilutions of the filtered sample (or enriched culture).

-

In a sterile tube, mix a small volume of the host bacterial culture (in log phase) with a dilution of the phage-containing filtrate.

-

Add this mixture to molten soft top agar (kept at a temperature that is not harmful to the bacteria, typically around 45-50°C).

-

Quickly pour the soft agar mixture onto a pre-poured solid LB agar plate, ensuring an even distribution.

-

Allow the soft agar to solidify.

-

Incubate the plates under conditions suitable for the growth of the host bacteria.

-

-

Plaque Purification:

-

After incubation, observe the plates for the formation of plaques (clear zones) in the bacterial lawn, which indicate areas of bacterial lysis by phages.

-

Using a sterile pipette tip or loop, pick a single, well-isolated plaque.

-

Transfer the picked plaque into a tube of sterile broth.

-

Repeat the double-layer agar plating method with the suspension from the picked plaque to ensure the isolation of a pure phage strain. This process should be repeated several times.

-

Visualizations

Experimental Workflow for Vibrio Phage this compound Isolation

Caption: Workflow for the isolation and purification of Vibrio phage this compound.

Logical Relationship of Phage this compound in its Ecological Niche

References

- 1. Isolation and Characterization of Bacteriophage this compound against <i>Vibrio alginolyticus</i> [agris.fao.org]

- 2. [논문]Isolation and Characterization of Bacteriophage this compound against Vibrio alginolyticus [scienceon.kisti.re.kr]

- 3. Characteristics and pathogenicity of Vibrio alginolyticus SWS causing high mortality in mud crab (Scylla serrata) aquaculture in Hong Kong - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Vibrio alginolyticus growth kinetics and the metabolic effects of iron - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. agrojournal.org [agrojournal.org]

Bacteriophage VA5: A Technical Guide to its Classification, Genomics, and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the bacteriophage VA5, a lytic phage with demonstrated efficacy against the pathogenic bacterium Vibrio alginolyticus. This document covers the classification, taxonomy, genomic and proteomic characteristics, and key experimental protocols associated with this compound, offering a comprehensive resource for researchers in phage biology and those exploring its therapeutic potential.

Classification and Taxonomy

Bacteriophage this compound is a newly isolated virus that infects and lyses the marine pathogen Vibrio alginolyticus. Morphological analysis via transmission electron microscopy reveals that this compound possesses a distinct head and a long, non-contractile tail, a characteristic morphology of the order Caudovirales.[1][2] While a definitive classification into a specific family and genus by the International Committee on Taxonomy of Viruses (ICTV) is pending, its morphology strongly suggests it belongs to the Siphoviridae family. Phylogenetic analysis based on its genomic sequence will further elucidate its precise taxonomic position within the viral kingdom.

Morphological and Biological Characteristics

Bacteriophage this compound exhibits typical phage morphology and demonstrates robust biological attributes, making it a candidate for therapeutic applications.

Morphological Features

Electron microscopy reveals the distinct structural components of this compound. While precise measurements of capsid diameter and tail length from the original study are not publicly available, the "long tail" description is a key morphological marker.

Biological Parameters

This compound displays a lytic life cycle, characterized by the infection of a host bacterium, replication of viral particles, and subsequent lysis of the host cell to release progeny phages. Key biological parameters are summarized in the table below.

| Parameter | Value | Reference |

| Host Bacterium | Vibrio alginolyticus | [1][2] |

| Optimal Multiplicity of Infection (MOI) | 1 | [1][2] |

| Latent Period | 20 minutes | [1][2] |

| Burst Size | 92.26 PFU/cell | [1][2] |

| pH Stability Range | 2 - 10 | [1][2] |

| Temperature Stability Range | -20°C to 70°C | [1][2] |

Table 1: Biological Characteristics of Bacteriophage this compound

Genomic and Proteomic Profile

The genome of bacteriophage this compound is a circular, double-stranded DNA molecule.[1][2] A comprehensive understanding of its genetic makeup is crucial for assessing its safety and efficacy as a therapeutic agent.

Genomic Characteristics

| Parameter | Value | Reference |

| Genome Size | 35,866 bp | [1][2] |

| G+C Content | 46% | [1][2] |

| Number of Protein-Coding Genes | 91 | [3] |

| Number of Promoter Sequences | 91 | [3] |

Table 2: Genomic Features of Bacteriophage this compound

A critical aspect of phage genomics for therapeutic consideration is the absence of genes associated with virulence, antibiotic resistance, and lysogeny. While a detailed functional annotation of all 91 protein-coding genes of this compound is not yet publicly available, its strictly lytic life cycle suggests the absence of genes required for lysogenic integration.

Host Range

Bacteriophage this compound has been shown to lyse a range of pathogenic bacteria beyond its primary host, Vibrio alginolyticus. This broad host range enhances its potential as a biocontrol agent in aquaculture and other settings.

| Bacterial Species | Lytic Activity |

| Vibrio parahaemolyticus | Strong |

| Pseudomonas fluorescens | Strong |

| Vibrio harveyi | Not specified |

| Vibrio vulnificus | Not specified |

| Aeromonas hydrophila | Not specified |

| Escherichia coli | Not specified |

| Staphylococcus aureus | Not specified |

| Pseudomonas aeruginosa | None |

| Bacillus carboniphilus | None |

Table 3: Host Range of Bacteriophage this compound (Adapted from[2])

Experimental Protocols

This section provides detailed methodologies for the key experiments used in the isolation and characterization of bacteriophage this compound.

Bacteriophage Isolation and Purification (Double-Layer Agar Assay)

This method is fundamental for isolating phages from environmental samples and obtaining pure, clonal phage populations.

Caption: Workflow for Bacteriophage Isolation and Purification.

Methodology:

-

Sample Preparation: Environmental water samples are centrifuged to pellet large debris. The resulting supernatant is filtered through a 0.22 µm syringe filter to remove bacteria, yielding a bacteria-free phage lysate.

-

Enrichment: The phage lysate is mixed with a log-phase culture of Vibrio alginolyticus in an appropriate broth medium and incubated to allow for phage amplification.

-

Isolation: The enriched culture is centrifuged, and the supernatant is used in a double-layer agar assay. A mixture of the phage-containing supernatant, host bacteria, and soft agar is poured over a base layer of solid agar. After incubation, clear zones of lysis (plaques) will appear where the phage has infected and killed the bacteria.

-

Purification: A single, well-isolated plaque is picked with a sterile pipette tip and eluted into a buffer. This eluate is then serially diluted and used in another round of the double-layer agar assay to ensure a clonal phage population. This process is repeated until all plaques have a uniform morphology. The final purified phage is used to create a high-titer stock.

One-Step Growth Curve

This experiment determines the latent period and burst size of a bacteriophage, providing insights into its infection kinetics.

Caption: Experimental Workflow for a One-Step Growth Curve.

Methodology:

-

Infection: A log-phase culture of Vibrio alginolyticus is infected with bacteriophage this compound at a specific multiplicity of infection (for this compound, the optimal MOI is 1).

-

Adsorption: The mixture is incubated for a short period to allow the phages to adsorb to the bacterial cells.

-

Removal of Unadsorbed Phage: The culture is centrifuged to pellet the infected bacteria, and the supernatant containing unadsorbed phages is discarded. The pellet is washed to remove any remaining free phages.

-

Growth and Lysis: The infected cell pellet is resuspended in fresh, pre-warmed broth and incubated. Samples are taken at regular intervals.

-

Titration: The phage titer (in Plaque Forming Units per milliliter, PFU/mL) of each sample is determined using the double-layer agar assay.

-

Analysis: The phage titer is plotted against time. The latent period is the time from infection until the first rise in phage titer. The burst size is calculated by dividing the final phage titer by the initial number of infected bacterial cells.

Phage Genomic DNA Extraction and Sequencing

This protocol outlines the steps for obtaining the genomic sequence of a bacteriophage.

Caption: Workflow for Phage Genomic DNA Extraction and Sequencing.

Methodology:

-

Lysate Preparation: A high-titer stock of purified bacteriophage this compound is prepared.

-

Removal of Host Nucleic Acids: The lysate is treated with DNase and RNase to degrade any contaminating bacterial DNA and RNA.

-

Phage Precipitation: Phage particles are precipitated from the lysate, often using polyethylene glycol (PEG).

-

Capsid Digestion: The precipitated phage particles are treated with a protein-degrading enzyme, such as Proteinase K, to break open the protein capsids and release the phage DNA.

-

DNA Extraction: The phage genomic DNA is purified from the digested mixture using methods like phenol-chloroform extraction or commercially available viral DNA extraction kits.

-

Quality Control: The concentration and purity of the extracted DNA are assessed using spectrophotometry or fluorometry.

-

Sequencing and Analysis: The purified genomic DNA is then sequenced using a high-throughput sequencing platform. The resulting sequence reads are assembled to reconstruct the full genome, which is then annotated to identify genes and other genomic features.

Lytic Infection Cycle Signaling Pathway

Bacteriophage this compound follows a lytic replication cycle, which involves a series of coordinated steps leading to the production of new phage particles and the destruction of the host cell. The following diagram illustrates a generalized lytic pathway.

Caption: Generalized Lytic Cycle of Bacteriophage this compound.

Pathway Description:

-

Attachment: The bacteriophage this compound attaches to specific receptors on the cell surface of Vibrio alginolyticus.

-

Genome Injection: The phage injects its double-stranded DNA genome into the cytoplasm of the host bacterium.

-

Host Machinery Hijacking and Replication: The phage genome takes control of the host cell's machinery. Host DNA is degraded, and the cell's resources are redirected to replicate the phage DNA.

-

Synthesis of Phage Proteins: The phage DNA is transcribed and translated by the host's ribosomes to produce phage proteins, including capsid proteins, tail fibers, and lytic enzymes.

-

Assembly of Progeny Phages: The newly synthesized phage genomes and proteins self-assemble into new, infectious phage particles.

-

Release of New Phages: Lytic enzymes produced by the phage break down the bacterial cell wall, causing the cell to lyse and release the newly formed progeny phages, which can then infect other bacteria.

Conclusion

Bacteriophage this compound represents a promising candidate for the biocontrol of Vibrio alginolyticus in aquaculture and potentially other applications. Its lytic nature, broad host range among pathogenic bacteria, and stability under various environmental conditions make it an attractive alternative to traditional antibiotics. Further research into its detailed genomic and proteomic composition will undoubtedly enhance its potential for therapeutic development and contribute to the growing field of phage therapy.

References

An In-Depth Technical Guide to the Receptor Binding Proteins of Phage VA5

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bacteriophage VA5, a potent lytic agent against the marine pathogen Vibrio alginolyticus, holds significant promise for phage therapy applications in aquaculture. Central to its infectivity are the receptor binding proteins (RBPs), which mediate the initial, specific attachment to the host bacterium, thereby determining the phage's host range. This technical guide provides a comprehensive overview of the current, albeit limited, knowledge of the phage this compound RBPs. Due to the nascent stage of research on this particular phage, this document focuses on the genomic foundation for identifying and characterizing putative RBPs, drawing parallels with homologous proteins in other bacteriophages. We present a workflow for the in silico analysis of the phage this compound genome (GenBank Accession: OR754009) to identify candidate RBP genes and discuss the general experimental protocols required for their validation and characterization.

Introduction to Phage this compound and its Therapeutic Potential

Phage this compound is a member of the Siphoviridae family, characterized by its long, non-contractile tail. It was isolated from aquaculture environments and has demonstrated effective lytic activity against Vibrio alginolyticus, a significant pathogen in marine aquaculture, causing diseases in fish and shellfish. The specificity of a phage's lytic cycle is primarily dictated by its RBPs, which are typically located at the distal end of the tail fibers. These proteins recognize and bind to specific molecules on the bacterial cell surface, such as lipopolysaccharides (LPS), outer membrane proteins, or pili. A thorough understanding of the phage this compound RBPs is paramount for its development as a therapeutic agent, enabling strategies for host range engineering and overcoming potential bacterial resistance.

Genomic Analysis of Phage this compound: Identification of Putative Receptor Binding Proteins

The complete genome of bacteriophage this compound has been sequenced and is available in the GenBank database under the accession number OR754009.[1] The genome is a circular double-stranded DNA molecule of 35,866 base pairs, with a G+C content of 46%.[1] The genome is predicted to contain 91 protein-coding genes.[1]

To identify potential RBPs, a bioinformatic analysis of the annotated genome is the crucial first step. The following workflow outlines the process for identifying candidate RBP genes from the phage this compound genome.

Workflow for in silico RBP Identification

Caption: Workflow for the in silico identification of putative Receptor Binding Proteins (RBPs) from the phage this compound genome.

Identification of Candidate RBP Open Reading Frames (ORFs)

A detailed examination of the 91 predicted ORFs in the phage this compound genome is required to pinpoint genes encoding for structural tail proteins, particularly those with domains characteristic of RBPs. Genes annotated as "tail fiber protein," "tail spike protein," "baseplate protein," or proteins with predicted functions related to host recognition are primary candidates.

Table 1: Putative Receptor Binding Protein Candidates in Phage this compound Genome (Hypothetical)

| ORF ID | Predicted Function | Conserved Domains | Homology to Known RBPs | Structural Prediction Highlights |

| VA5_gpX | Tail fiber protein | Pectin lyase-like domain | High similarity to Vibrio phage tail fibers | Elongated, trimeric structure |

| VA5_gpY | Baseplate protein | Phage_tailspike_middle | Moderate similarity to Pseudomonas phage RBPs | β-helical structure |

| VA5_gpZ | Hypothetical protein | Carbohydrate-binding module | Low similarity | Globular domain with potential binding cleft |

(Note: This table is a hypothetical representation. The actual ORFs and their characteristics would need to be determined from the full genome annotation.)

Experimental Protocols for RBP Characterization

Once putative RBP genes are identified, their function must be validated experimentally. The following are standard protocols for the characterization of phage RBPs.

Gene Cloning, Expression, and Protein Purification

Objective: To produce sufficient quantities of the putative RBP for functional and structural studies.

Methodology:

-

Gene Amplification: The candidate RBP gene is amplified from phage this compound genomic DNA using PCR with specific primers.

-

Vector Ligation: The amplified gene is cloned into an appropriate expression vector (e.g., pET series) containing a purification tag (e.g., His-tag, MBP-tag).

-

Transformation: The recombinant plasmid is transformed into a suitable bacterial expression host (e.g., E. coli BL21(DE3)).

-

Protein Expression: Protein expression is induced by the addition of an inducer (e.g., IPTG) and the culture is grown under optimal conditions (temperature, time).

-

Cell Lysis and Purification: Bacterial cells are harvested and lysed. The tagged RBP is then purified from the cell lysate using affinity chromatography.

-

Purity Assessment: The purity of the protein is assessed by SDS-PAGE.

Host Receptor Binding Assays

Objective: To confirm the binding of the purified RBP to the host bacterium, Vibrio alginolyticus.

Methodology:

-

Enzyme-Linked Immunosorbent Assay (ELISA)-based Binding Assay:

-

Wells of a microtiter plate are coated with whole V. alginolyticus cells or purified host receptor molecules (if known).

-

The purified, tagged RBP is added to the wells.

-

An enzyme-conjugated antibody specific to the purification tag is added.

-

A chromogenic substrate is added, and the color development is measured to quantify binding.

-

-

Pull-down Assay:

-

Purified, tagged RBP is immobilized on affinity beads.

-

A lysate of V. alginolyticus is incubated with the RBP-coated beads.

-

After washing, the proteins that have bound to the RBP are eluted and identified by mass spectrometry. This can help in identifying the specific host receptor.

-

Structural Analysis

Objective: To determine the three-dimensional structure of the RBP to understand its mechanism of action.

Methodology:

-

X-ray Crystallography: Requires the crystallization of the purified RBP. The crystal is then exposed to X-rays to obtain a diffraction pattern, which is used to solve the protein structure.

-

Cryo-Electron Microscopy (Cryo-EM): Suitable for larger protein complexes, including the entire phage tail structure. The sample is flash-frozen and imaged with an electron microscope to generate a 3D reconstruction.

-

In silico Structural Modeling: Tools like AlphaFold2 or Phyre2 can be used to predict the 3D structure of the RBP based on its amino acid sequence. These models can provide valuable insights, especially when experimental structures are not available.

Signaling Pathways and Logical Relationships

The interaction between a phage RBP and its host receptor is the initial trigger for a cascade of events leading to the injection of the phage genome. While the specific signaling pathway for phage this compound is yet to be elucidated, a general model can be proposed.

References

Methodological & Application

Application Note: Isolation of Bacteriophage VA5 from Seawater

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacteriophage VA5 is a virus that infects and lyses Vibrio alginolyticus, a significant pathogen in marine aquaculture. Due to its lytic activity, bacteriophage this compound holds potential as a biocontrol agent to combat V. alginolyticus infections in commercially important aquatic species. This document provides a detailed protocol for the isolation and purification of bacteriophage this compound from seawater samples.

Quantitative Data Summary

The following table summarizes the key biological characteristics of bacteriophage this compound.

| Parameter | Value | Reference |

| Optimal Multiplicity of Infection (MOI) | 1 | [1][2] |

| Incubation Period | 20 minutes | [1][2] |

| Outbreak Period | 30 minutes | [1][2] |

| Cleavage Amount (Burst Size) | 92.26 PFU/cell | [1][2] |

| Temperature Stability Range | -20°C to 70°C | [1][2] |

| pH Stability Range | 2 - 10 | [1][2] |

| Genome Size | 35,866 bp | [1][2] |

| Genome Type | Circular dsDNA | [1][2] |

| G+C Content | 46% | [1][2] |

Experimental Workflow

The following diagram illustrates the workflow for the isolation and purification of bacteriophage this compound from seawater.

References

Application Notes and Protocols for the Culture and Propagation of Bacteriophage VA5

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Bacteriophage VA5 is a lytic phage that infects and lyses the bacterium Vibrio alginolyticus, an opportunistic pathogen known to cause significant economic losses in aquaculture.[1][2] Due to its lytic nature and wide host range, which includes other pathogenic bacteria such as Vibrio parahaemolyticus and Pseudomonas fluorescens, bacteriophage this compound presents a promising candidate for biological control and phage therapy applications.[1] These application notes provide detailed protocols for the culture, propagation, purification, and titration of bacteriophage this compound, along with its key biological characteristics.

I. Biological Characteristics of Bacteriophage this compound

Bacteriophage this compound is a tailed phage with a circular double-stranded DNA genome of 35,866 base pairs and a G+C content of 46%.[2][3] It exhibits robust stability under a wide range of temperature and pH conditions, making it a viable candidate for various applications.[2][3]

Quantitative Data Summary

| Parameter | Value | Reference |

| Host Bacterium | Vibrio alginolyticus | [1][3] |

| Optimal Multiplicity of Infection (MOI) | 1 | [2][3] |

| Latent Period | 20 minutes | [2][3] |

| Burst (Outbreak) Period | 30 minutes | [2][3] |

| Burst Size | 92.26 PFU/cell | [2][3] |

| Optimal Temperature | 37°C | [3] |

| pH Stability Range | 2 - 10 | [2][3] |

II. Experimental Protocols

A. Host Bacterium Culture

Objective: To prepare a log-phase culture of Vibrio alginolyticus for bacteriophage this compound propagation.

Materials:

-

Vibrio alginolyticus strain (e.g., CICC 10889)

-

Luria-Bertani (LB) broth

-

LB agar plates

-

Incubator (37°C)

-

Shaking incubator (37°C, 180 rpm)

-

Spectrophotometer

Protocol:

-

Streak the Vibrio alginolyticus strain onto an LB agar plate and incubate at 37°C overnight to obtain single colonies.

-

Inoculate a single colony into 5 mL of LB broth.

-

Incubate the culture overnight at 37°C with shaking at 180 rpm.

-

The following day, inoculate 1 mL of the overnight culture into 100 mL of fresh LB broth.

-

Incubate at 37°C with shaking at 180 rpm until the culture reaches the logarithmic growth phase, characterized by an optical density at 600 nm (OD600) of 0.55-0.6.[1]

B. Bacteriophage this compound Propagation (Liquid Culture)

Objective: To amplify the titer of bacteriophage this compound.

Materials:

-

Log-phase Vibrio alginolyticus culture (from Protocol A)

-

Bacteriophage this compound stock solution

-

LB broth

-

Shaking incubator (37°C, 180 rpm)

-

Centrifuge

-

0.22 µm sterile filters

Protocol:

-

Add the bacteriophage this compound stock to the log-phase Vibrio alginolyticus culture at an optimal Multiplicity of Infection (MOI) of 1.

-

Incubate the co-culture at 37°C with shaking at 180 rpm for 6-8 hours, or until the culture becomes clear, indicating bacterial lysis.[3]

-

Centrifuge the lysate at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the bacterial debris.

-

Carefully collect the supernatant and pass it through a 0.22 µm sterile filter to remove any remaining bacteria.

-

The resulting filtrate is the amplified bacteriophage this compound lysate. Store at 4°C.

C. Bacteriophage this compound Purification (Double-Layer Agar Method)

Objective: To isolate single plaques of bacteriophage this compound for a pure stock.

Materials:

-

Bacteriophage this compound lysate

-

Log-phase Vibrio alginolyticus culture

-

LB agar plates

-

LB soft agar (0.65% agar in LB broth), kept at 55°C

-

Sterile microcentrifuge tubes

-

SM buffer (5.8 g NaCl, 2 g MgSO4·7H2O, 50 mL 1 M Tris-HCl pH 7.5, 0.1 g gelatin, in 1 L distilled water)

Protocol:

-

Prepare serial dilutions of the bacteriophage this compound lysate in SM buffer.

-

In a sterile tube, mix 200 µL of the log-phase Vibrio alginolyticus culture with 200 µL of a phage dilution.[3]

-

Allow the phage to adsorb to the bacteria by incubating at room temperature for 15 minutes.[3]

-

Add the mixture to 5 mL of molten LB soft agar (55°C).

-

Quickly pour the soft agar mixture onto a pre-warmed LB agar plate, ensuring an even distribution.

-

Allow the soft agar to solidify completely.

-

Incubate the plates in an inverted position at 37°C for 24-48 hours.

-

Observe the formation of clear zones (plaques) on the bacterial lawn.

-

To obtain a pure phage stock, pick a well-isolated, single plaque using a sterile pipette tip and transfer it to a microcentrifuge tube containing 1 mL of SM buffer.

-

Allow the phage to diffuse into the buffer for several hours at 4°C. This solution is your purified phage stock.

D. Bacteriophage this compound Titration (Plaque Assay)

Objective: To determine the concentration of infectious phage particles (in Plaque Forming Units per milliliter, PFU/mL).

Materials:

-

Purified bacteriophage this compound stock

-

Log-phase Vibrio alginolyticus culture

-

LB agar plates

-

LB soft agar (0.65% agar in LB broth), kept at 55°C

-

SM buffer

Protocol:

-

Perform a 10-fold serial dilution of the purified bacteriophage this compound stock in SM buffer.

-

For each dilution to be plated, mix 100 µL of the diluted phage with 200 µL of log-phase Vibrio alginolyticus culture in a sterile tube.

-

Incubate at room temperature for 15 minutes to allow for phage adsorption.

-

Add the mixture to 5 mL of molten LB soft agar (55°C).

-

Pour the mixture onto an LB agar plate and allow it to solidify.

-

Incubate the plates at 37°C for 24-48 hours.

-

Count the number of plaques on the plates. Choose a plate with a countable number of plaques (typically 30-300).

-

Calculate the phage titer using the following formula: Titer (PFU/mL) = (Number of plaques) / (Dilution factor x Volume of diluted phage plated in mL)

III. Signaling Pathways and Experimental Workflows

Generalized Lytic Cycle of a Bacteriophage

While the specific signaling cascade for bacteriophage this compound has not been detailed in the literature, its lytic nature suggests it follows the general lytic cycle of bacteriophages. This involves the phage taking over the host cell's machinery to replicate and ultimately lyse the cell to release new progeny.

Caption: Generalized lytic cycle of a bacteriophage.

Experimental Workflow for this compound Propagation and Titration

The following diagram illustrates the overall workflow for amplifying and quantifying bacteriophage this compound.

Caption: Experimental workflow for bacteriophage this compound propagation and titration.

References

Application Notes and Protocols for the Purification of Bacteriophage VA5

These application notes provide detailed protocols for the purification of bacteriophage VA5, a lytic phage that targets Vibrio alginolyticus.[1][2] The methods described are essential for researchers, scientists, and drug development professionals who require high-purity, concentrated phage preparations for downstream applications such as phage therapy research, genomic analysis, and characterization studies.

The purification strategy involves three main stages:

-

Propagation and Lysate Clarification: Large-scale amplification of bacteriophage this compound using its host, Vibrio alginolyticus, followed by the removal of bacterial cells and debris.

-

Phage Precipitation and Concentration: Use of Polyethylene Glycol (PEG) to precipitate and concentrate phage particles from the clarified lysate.[3]

-

High-Purity Polishing: Advanced methods such as Cesium Chloride (CsCl) density gradient ultracentrifugation or anion-exchange chromatography to achieve highly purified phage preparations suitable for therapeutic and sensitive molecular applications.[4][5]

Protocol 1: Propagation and Lysis of Bacteriophage this compound

This protocol describes the amplification of bacteriophage this compound to produce a high-titer lysate.

Methodology:

-

Host Preparation: Inoculate a single colony of Vibrio alginolyticus into Luria-Bertani (LB) broth supplemented with appropriate salts for marine Vibrio growth (e.g., 1% NaCl). Incubate at 37°C with shaking (180-200 rpm) until the culture reaches the early-to-mid logarithmic phase (OD₆₀₀ ≈ 0.5-0.6).[1][2]

-

Infection: Infect the bacterial culture with bacteriophage this compound at an optimal Multiplicity of Infection (MOI) of 1.[1][6]

-

Incubation for Lysis: Continue to incubate the infected culture at 37°C with shaking (200 rpm) for 4-6 hours, or until lysis is observed (the culture becomes clear).[2]

-

Lysate Clarification: Centrifuge the lysate to pellet the remaining bacterial cells and debris.[2] Transfer the supernatant containing the phages to a sterile container.

-

Filtration: Filter the supernatant through a 0.22 µm pore size filter to remove any remaining bacteria.[2][7] The resulting filtrate is the crude phage lysate.

Workflow for Phage Propagation and Lysate Clarification

Caption: Workflow for Bacteriophage this compound propagation and lysate collection.

Protocol 2: Purification by Polyethylene Glycol (PEG) Precipitation

This protocol concentrates phages from the crude lysate using PEG precipitation. This method is cost-effective and suitable for obtaining a concentrated phage stock for many applications.[3]

Methodology:

-

Add PEG/NaCl: To the clarified and filtered phage lysate, add solid NaCl to a final concentration of 2.5 M and Polyethylene Glycol 8000 (PEG-8000) to a final concentration of 20% (w/v).[8][9] Dissolve by stirring gently at 4°C.

-

Precipitation: Incubate the mixture overnight at 4°C to allow the phage particles to precipitate.[10]

-

Pellet Phages: Centrifuge the mixture to pellet the precipitated phages.[9] Carefully discard the supernatant.

-

Resuspend Pellet: Gently resuspend the phage pellet in a small volume of SM (Suspension Medium) buffer.

-

Remove PEG: Add an equal volume of chloroform to the resuspended pellet. Mix by inverting and then centrifuge to separate the phases. The upper aqueous phase contains the purified phages.[11]

-

Storage: Collect the upper aqueous phase and store it at 4°C.

Workflow for PEG Precipitation

References

- 1. Isolation and Characterization of Bacteriophage this compound against Vibrio alginolyticus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Purification of Bacteriophages Using Anion-Exchange Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Isolation and Characterization of a Novel Phage against Vibrio alginolyticus Belonging to a New Genus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Small-Scale Preparation of Bacteriophage by PEG Precipitation | Antibody Design Labs [abdesignlabs.com]

- 9. Protocol - Phage PEG precipitation/purification [depts.washington.edu]

- 10. Standard Bacteriophage Purification Procedures Cause Loss in Numbers and Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

Application Notes and Protocols for Determining Bacteriophage VA5 Titer using Plaque Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacteriophages, viruses that specifically infect and lyse bacteria, are gaining prominence as potential therapeutic agents against antibiotic-resistant infections. Accurate quantification of bacteriophage concentration, or titer, is a critical step in research, development, and manufacturing of phage-based products. The plaque assay is the gold-standard method for determining the concentration of infectious phage particles. This document provides a detailed protocol for determining the titer of bacteriophage VA5, which infects Vibrio alginolyticus, using the double-layer agar plaque assay technique.[1][2] Each visible plaque that forms on a lawn of host bacteria represents the lytic activity initiated by a single infectious phage particle.[3] The titer is typically expressed in Plaque Forming Units per milliliter (PFU/mL).[3][4]

Principle of the Plaque Assay

The plaque assay relies on the lytic lifecycle of bacteriophages.[5] A diluted sample of bacteriophage is mixed with a susceptible host bacterium, in this case Vibrio alginolyticus. This mixture is then suspended in a soft agar overlay, which is poured onto a solid nutrient agar base.[6] The soft agar immobilizes the bacteria while allowing the phage particles to diffuse and infect neighboring cells.[3][6] As the host bacteria multiply, they form a confluent lawn of growth.[3] In areas where a phage particle has infected a bacterium, the host cell is lysed, releasing progeny phages that then infect and lyse surrounding bacteria. This localized cycle of infection and lysis results in a clear zone, or plaque, in the bacterial lawn.[3][7] By counting the number of plaques and factoring in the dilution, the original concentration of the phage stock can be accurately calculated.[4]

Experimental Data

Table 1: Materials and Reagents

| Material/Reagent | Specifications |

| Bacteriophage this compound Stock | Purified and stored at 4°C |

| Vibrio alginolyticus Host Strain | Actively growing mid-log phase culture (~10^8 CFU/mL) |

| Luria-Bertani (LB) Broth | Standard formulation |

| LB Agar Plates (Bottom Agar) | 1.5% (w/v) agar |

| LB Soft Agar (Top Agar) | 0.7% (w/v) agar |

| Phage Buffer (SM Buffer) | 0.05 M Tris-HCl (pH 7.5), 0.1 M NaCl, 10 mM MgSO₄ |

| Sterile Microcentrifuge Tubes | 1.5 mL |

| Sterile Serological Pipettes | Various sizes (1 mL, 5 mL, 10 mL) |

| Micropipettes and Sterile Tips | P20, P200, P1000 |

| Incubator | Set to 37°C |

| Water Bath | Set to 45-50°C |

| Vortex Mixer | - |

| Petri Dishes | Sterile, 100 mm |

Table 2: Biological Characteristics of Bacteriophage this compound

| Parameter | Value | Reference |

| Host Bacterium | Vibrio alginolyticus | [1][2] |

| Optimal Multiplicity of Infection (MOI) | 1 | [1][2] |

| Incubation Period (Latent Period) | 20 minutes | [1][2] |

| Outbreak Period (Lysis Time) | 30 minutes | [1][2] |

| Burst Size | ~92 PFU/cell | [1][2] |

| Optimal Incubation Temperature | 37°C | [1] |

Experimental Protocol

This protocol details the steps for performing a plaque assay to determine the titer of bacteriophage this compound.

Preparation of Host Bacteria and Reagents

-

The day before the assay, inoculate a single colony of Vibrio alginolyticus into 5 mL of LB broth.

-

Incubate overnight at 37°C with shaking (200 rpm).[1]

-

On the day of the experiment, subculture the overnight culture by transferring 100 µL into 10 mL of fresh LB broth.

-

Incubate at 37°C with shaking until the culture reaches the mid-logarithmic growth phase (typically an OD600 of 0.4-0.6, which corresponds to approximately 10^8 CFU/mL).[6]

-

Prepare LB agar plates (bottom agar) and allow them to solidify and dry at room temperature.

-

Prepare LB soft agar (top agar), autoclave, and temper in a 45-50°C water bath to keep it molten but not hot enough to kill the host cells.[6]

Serial Dilution of Bacteriophage this compound

-

Label a series of sterile microcentrifuge tubes from 10⁻¹ to 10⁻⁸.

-

Pipette 900 µL of SM buffer into each labeled tube.

-

Add 100 µL of the stock bacteriophage this compound solution to the tube labeled 10⁻¹.

-

Vortex the 10⁻¹ dilution tube for 10-15 seconds to ensure thorough mixing.

-

Using a fresh pipette tip, transfer 100 µL from the 10⁻¹ tube to the 10⁻² tube.

-

Vortex the 10⁻² dilution tube.

-

Repeat this process for the remaining tubes, transferring 100 µL to the next tube in the series with a fresh tip each time, to create dilutions up to 10⁻⁸.[3]

Infection and Plating

-

Label the bottom of the LB agar plates with the corresponding phage dilution (e.g., 10⁻⁶, 10⁻⁷, 10⁻⁸) and other relevant information. It is recommended to plate the higher dilutions where individual plaques are expected.

-

For each dilution to be plated, add 100 µL of the mid-log phase Vibrio alginolyticus culture to a sterile microcentrifuge tube.

-

Add 100 µL of the corresponding phage dilution to the tube containing the host bacteria.

-

Gently mix and incubate at room temperature for 15-20 minutes to allow for phage adsorption to the host cells.[6]

-

Working one sample at a time to prevent the soft agar from solidifying, add the phage-bacteria mixture to a tube containing 3-4 mL of molten soft agar from the water bath.

-

Quickly vortex the soft agar tube for 2-3 seconds to mix.

-

Immediately pour the entire contents of the soft agar tube onto the surface of the correspondingly labeled LB agar plate.[3]

-

Gently swirl the plate to ensure an even distribution of the soft agar over the entire surface of the bottom agar.[3]

-

Allow the soft agar overlay to solidify completely at room temperature (approximately 10-15 minutes).

Incubation and Plaque Counting

-

Once solidified, invert the plates to prevent condensation from dripping onto the agar surface.

-

Incubate the plates at 37°C for 18-24 hours.[1]

-

After incubation, examine the plates for the formation of plaques. Plaques will appear as clear zones on the turbid lawn of bacterial growth.

-

Select the plates that have a countable number of well-defined plaques, typically between 30 and 300.[8] Plates with more than 300 plaques are considered "too numerous to count" (TNTC), and plates with fewer than 30 may not be statistically significant.[8]

-

Count the number of plaques on the selected plate(s). A marker can be used to dot the back of the plate for each plaque counted to avoid recounting.

Titer Calculation

The titer of the bacteriophage stock is calculated using the following formula:

Titer (PFU/mL) = (Number of Plaques) / (Volume of Phage Plated in mL × Dilution Factor)

-

Number of Plaques: The average count from replicate plates of the same dilution.

-

Volume of Phage Plated: The volume of the phage dilution added to the host cells (in this protocol, 0.1 mL).

-

Dilution Factor: The dilution of the phage solution from which the plaques were counted (e.g., 10⁻⁷).